7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry and organic synthesis due to its diverse biological activities and potential applications in drug development. The compound features a pyrido[1,2-a]pyrimidin-4-one core structure, which is modified by the presence of bromine and chlorine substituents at the 7th and 2nd positions, respectively. This unique substitution pattern enhances its reactivity and interaction with biological targets, making it a valuable scaffold for further chemical modifications and investigations .
The synthesis of 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the following steps:
The reaction conditions must be optimized for yield and purity. Factors such as temperature, solvent choice, and reaction time play critical roles in achieving successful synthesis .
The molecular formula of 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is CHBrClNO. Its structure includes:
The molecular weight of the compound is approximately 259.49 g/mol. The InChI key for this compound is provided for structural identification: 1S/C8H4BrClN2O/c9-5-1-2-7-11-6(10)3-8(13)12(7)4-5/h1-4H
.
7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one can undergo several types of chemical reactions:
These reactions often require specific catalysts or reagents to facilitate transformations while maintaining selectivity towards desired products.
The mechanism of action for 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with biological targets such as enzymes and receptors. The halogen substituents enhance binding affinity and selectivity toward these targets:
The compound exhibits solid-state characteristics typical of heterocyclic compounds:
Key chemical properties include:
Relevant data regarding melting point and boiling point may vary based on purity and specific synthesis methods employed .
7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific uses:
The synthesis of 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS RN: 442531-33-1; MW: 273.51 g/mol) typically employs sequential halogenation of the pyridopyrimidinone core. The process initiates with regioselective electrophilic bromination at the C7 position of the electron-rich pyrido[1,2-a]pyrimidin-4-one scaffold, leveraging its inherent nucleophilic aromatic substitution susceptibility. This step commonly employs bromine (Br₂) or N-bromosuccinimide (NBS) in chlorinated solvents (e.g., DCM or chloroform) at 0-25°C, achieving 70-85% yields. Subsequent chlorination at the C2-methyl position utilizes sulfuryl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions (80-110°C), introducing the chloromethyl (-CH₂Cl) moiety essential for further functionalization [2] [3].
The melting point (175°C) and molecular structure (C₉H₆BrClN₂O) of the final product are consistent across traditional syntheses, validated by CAS registry data and independent analytical verification [3] [6]. However, this approach necessitates intermediate purification after each halogenation step, reducing overall efficiency (typical total yield: 55-65%) and generating halogenated byproducts [2].
Table 1: Key Reagents in Traditional Halogenation Synthesis
Step | Target Position | Reagents | Typical Conditions | Yield Range |
---|---|---|---|---|
1 | C7 Bromination | Br₂, NBS | 0-25°C, DCM/CHCl₃ | 70-85% |
2 | C2 Chlorination | SOCl₂, PCl₅ | 80-110°C, reflux | 75-90% |
Overall | - | Multi-step | Intermediate isolation | 55-65% |
Copper-mediated methodologies provide efficient access to the pyrido[1,2-a]pyrimidinone core through intramolecular C–N coupling, circumventing pre-halogenated precursors. This strategy adapts Ullmann-Goldberg reactions by employing Cu(I) catalysts (e.g., CuI, 5-10 mol%) with bidentate ligands (1,10-phenanthroline, DMEDA) to facilitate cyclization of N-(2-halopyridinyl)pyrimidinone intermediates at 100-120°C [10]. Key advantages include:
Optimized ligand selection reduces copper loading to 2-5 mol% while maintaining >85% yield, critical for minimizing metal contamination in pharmaceutical intermediates [10].
Table 2: Copper Catalysts for C–N Bond Formation
Catalyst System | Ligand | Temperature (°C) | Reaction Time (h) | Cyclization Yield (%) |
---|---|---|---|---|
CuI | DMEDA | 100 | 12 | 80 |
CuBr | 1,10-Phenanthroline | 120 | 8 | 92 |
CuTc | PPh₃ | 110 | 10 | 85 |
Reaction parameter optimization significantly enhances halogenation efficiency and regioselectivity:
Notably, Bhawale et al. demonstrated acetic acid-mediated bromination at C7, achieving 93% regioselectivity by protonating the pyrimidinone N1, thus activating the adjacent position [2]. Microwave assistance further reduces chlorination time from 6 hours to 45 minutes [3].
Table 3: Optimized Conditions for Key Halogenation Steps
Reaction | Optimal Solvent | Temperature | Additives/Catalysts | Yield | Reference Basis |
---|---|---|---|---|---|
C7 Bromination | Acetic acid | 25°C | None | 93% | [2] |
C7 Bromination | DMF | 0-5°C | TBAB | 88% | [2] |
C2 Chlorination | Neat SOCl₂ | Reflux | DMF (cat.) | 95% | [3] |
Tandem methodologies consolidate ring formation and halogenation into single-reaction vessels, dramatically improving synthetic efficiency:
The one-pot approach reduces purification needs and increases overall yields to 75-90% while conserving solvents and reagents. Critical success factors include:
Table 4: Comparative Efficiency of Tandem Synthesis Methods
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1